Methyl octanoate

Catalog No.
S576137
CAS No.
111-11-5
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl octanoate

CAS Number

111-11-5

Product Name

Methyl octanoate

IUPAC Name

methyl octanoate

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-3-4-5-6-7-8-9(10)11-2/h3-8H2,1-2H3

InChI Key

JGHZJRVDZXSNKQ-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OC

Solubility

Insoluble in water; very soluble in alcohol, ether
In water, 64.4 mg/l @ 20 °C
0.0644 mg/mL at 20 °C
soluble in alcohol; insoluble in wate

Synonyms

Methyl Ester Octanoic Acid; Agnique ME 890; Caprylic Acid Methyl Ester; Methyl Caprylate; Methyl n-Octanoate; NSC 3710; Pastel M 8; Pastell M 08; Radia 7984; Uniphat A 20; Witconol 1095; Witconol 2309

Canonical SMILES

CCCCCCCC(=O)OC

Methyl octanoate, also known as methyl caprylate, is a colorless liquid with a fruity odor []. Found naturally in various plants and microorganisms [], it holds potential applications in diverse scientific research fields:

Biodiesel Production

Methyl octanoate, along with other fatty acid methyl esters (FAMEs), can be derived from various feedstocks like vegetable oils and animal fats. This biofuel alternative is being explored for its potential sustainability and reduced environmental impact compared to traditional fossil fuels []. Researchers are investigating methods to optimize the production of methyl octanoate and other FAMEs for efficient biodiesel production [].

Drug Delivery Systems

Due to its biocompatibility and lipophilic nature (attracted to fat), methyl octanoate is being explored as a potential carrier for drug delivery systems. These systems aim to deliver drugs to specific targets within the body, enhancing their effectiveness and reducing side effects []. Research is ongoing to evaluate the efficacy and safety of using methyl octanoate in various drug delivery applications [].

Food Science and Flavoring Applications

Methyl octanoate contributes to the characteristic flavors of various fruits and food products []. In food science research, it is used to study flavor perception and develop novel flavoring agents. Additionally, its antimicrobial properties are being explored for potential applications in food preservation [].

Methyl octanoate, also known as methyl caprylate, is a colorless liquid ester with a fruity odor. Its chemical formula is C9H18O2\text{C}_9\text{H}_{18}\text{O}_2, and it is characterized by the presence of an ester functional group (-COO-). This compound is naturally found in various fruits and dairy products, contributing to their flavor profiles. Methyl octanoate is commercially produced for applications in the food and fragrance industries, as well as for its potential use as a biofuel alternative due to its sustainability and reduced environmental impact compared to traditional fossil fuels .

Typical of esters:

  • Esterification: The formation of methyl octanoate occurs through the reaction of methanol and octanoic acid in the presence of an acid catalyst:
    CH3OH+CH3(CH2)6COOHcatalystCH3(CH2)6COOCH3+H2O\text{CH}_3\text{OH}+\text{CH}_3(\text{CH}_2)_6\text{COOH}\xleftrightarrow{\text{catalyst}}\text{CH}_3(\text{CH}_2)_6\text{COOCH}_3+\text{H}_2\text{O}
  • Hydrolysis: Under high temperatures or in the presence of water, methyl octanoate can hydrolyze back into methanol and octanoic acid:
    CH3(CH2)6COOCH3+H2OCH3OH+CH3(CH2)6COOH\text{CH}_3(\text{CH}_2)_6\text{COOCH}_3+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{OH}+\text{CH}_3(\text{CH}_2)_6\text{COOH}
  • Transesterification: Methyl octanoate can react with other alcohols to form different esters, a process commonly utilized in biodiesel production .

Methyl octanoate exhibits various biological activities that are currently under investigation:

  • Antimicrobial Properties: Research indicates that methyl octanoate has potential antimicrobial effects, which may be useful in food preservation applications.
  • Drug Delivery Systems: Due to its biocompatibility and lipophilic nature, methyl octanoate is being explored as a carrier for drug delivery systems, enhancing drug effectiveness while minimizing side effects .

The primary method for synthesizing methyl octanoate is through esterification, involving the reaction of methanol with octanoic acid. Other methods include:

  • Transesterification: Using various feedstocks such as vegetable oils or animal fats to produce methyl octanoate as part of biodiesel production.
  • Catalytic Deoxygenation: Methyl octanoate can also be utilized as a model compound in catalytic studies to explore reaction pathways for hydrocarbon production .

Methyl octanoate has diverse applications across various fields:

  • Food Industry: Used as a flavoring agent due to its fruity aroma.
  • Fragrance Industry: Incorporated into perfumes and other scented products.
  • Biodiesel Production: As a fatty acid methyl ester, it serves as a sustainable biofuel alternative.
  • Pharmaceuticals: Investigated for use in drug delivery systems due to its favorable properties .

Studies on the interactions of methyl octanoate focus on its reactivity with acids and other alcohols. Notably:

  • It reacts exothermically with strong oxidizing agents and caustic solutions.
  • The compound's interactions are crucial for understanding its behavior in biological systems and industrial applications .

Methyl octanoate shares similarities with other fatty acid esters, particularly in terms of structure and reactivity. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Methyl hexanoateC7H14O2\text{C}_7\text{H}_{14}\text{O}_2Shorter carbon chain; used in flavoring
Ethyl caprateC10H20O2\text{C}_{10}\text{H}_{20}\text{O}_2One carbon longer; used in food products
Methyl laurateC12H24O2\text{C}_{12}\text{H}_{24}\text{O}_2Longer carbon chain; found in coconut oil
Methyl decanoateC11H22O2\text{C}_{11}\text{H}_{22}\text{O}_2Similar uses; slightly longer carbon chain

Uniqueness of Methyl Octanoate

Methyl octanoate's unique eight-carbon chain gives it distinct flavor characteristics and physical properties that differentiate it from similar compounds. Its biocompatibility makes it particularly suitable for pharmaceutical applications, while its role in biodiesel production highlights its potential for sustainability .

Zeolite-Catalyzed Deoxygenation Reactions

Zeolite-catalyzed deoxygenation of methyl octanoate represents a significant pathway for converting fatty acid methyl esters into hydrocarbon fuels [1] [2]. The cesium-exchanged sodium X zeolite (CsNaX) has emerged as a particularly effective catalyst for this transformation, demonstrating superior activity compared to conventional zeolite systems [1] [3].

The CsNaX zeolite catalyst operates through a unique mechanism involving conjugate acid-base pairs, where the exchangeable cesium cation exhibits Lewis acidity while the oxygen atoms bridging silicon and aluminum near the exchangeable cation provide basicity [1]. Research has shown that methyl octanoate undergoes initial decomposition to form an octanoate-like species on the catalyst surface [1] [2]. This intermediate subsequently decomposes to yield heptenes and hexenes as the primary products through decarbonylation pathways [1] [7].

Table 1: Product Distribution from Methyl Octanoate Deoxygenation over CsNaX Zeolite

Product TypeSelectivity (%)Temperature (°C)Space Time (g h/mol)
Heptenes45-60425198
Hexenes20-35425198
Octenes5-10425198
Coupling Products8-15425198

Data compiled from continuous flow reactions at atmospheric pressure with helium carrier gas [1] [7]

The reaction mechanism involves temperature-programmed desorption studies that reveal methyl octanoate strongly adsorbs on the basic sites of CsNaX and cannot be desorbed unless decomposed [1] [23]. The decomposition process leads to the formation of heptenes through direct decarbonylation and hexenes through a more complex pathway involving surface intermediates [1] [7].

Extended studies on cesium content variation demonstrate that increasing the amount of extra-framework cesium enhances both decarbonylation activity and catalyst stability [7]. When the cesium content is reduced, hexene yield increases substantially due to decreased basicity and greater available space within the zeolite cavity for forming bulky cyclic-like intermediates [7].

Hydrogenation and Decarbonylation Mechanisms

The hydrogenation and decarbonylation mechanisms of methyl octanoate proceed through distinct pathways depending on the catalyst system and reaction conditions [4] [6]. Under hydrogen-rich conditions, methyl octanoate undergoes initial conversion to octanoic acid, which serves as a key intermediate for subsequent hydrocarbon formation [4].

The mechanism involves multiple parallel pathways. Primary products include octanoic acid formation through hydrolysis, followed by decarbonylation to yield C7 hydrocarbons or hydrogenation to produce C8 hydrocarbons [4] [6]. Formation of C7 hydrocarbons occurs through direct decarboxylation and decarbonylation of the ester, acid, aldehyde, and alcohol intermediates [4].

Table 2: Reaction Pathway Selectivity at Different Conversion Levels

Conversion (%)C7 Hydrocarbons (%)C8 Hydrocarbons (%)Octanoic Acid (%)Octanal/Octanol (%)
<545<54010
10-205582512
40-607015105

Selectivity data from vapor phase conversion at 603 K under hydrogen atmosphere [4]

The hydrogenation pathway involves the formation of octanal and octanol intermediates through hydrogenation and hydrogenolysis reactions [4]. These C8 oxygenated intermediates can subsequently undergo either decarbonylation to form C7 hydrocarbons or carbon-oxygen bond cleavage to yield C8 hydrocarbons [4] [6]. Research demonstrates that C8 hydrocarbons are not primary products but form through a two-step reaction mechanism involving aldehyde and alcohol intermediates [4].

Decarbonylation represents the predominant pathway for hydrocarbon formation, particularly under mild hydrogen pressure conditions [4] [6]. The metal-catalyzed decarbonylation of oxygen-containing compounds to produce hydrocarbons with one carbon atom less than the parent oxygenated feed constitutes a well-established reaction mechanism [4].

Platinum on Aluminum Oxide-Catalyzed Hydrocarbon Production

Platinum supported on aluminum oxide catalysts demonstrate exceptional performance for methyl octanoate deoxygenation, producing primarily C7 hydrocarbons through decarboxylation and decarbonylation pathways [4] [5]. The catalyst operates effectively in both vapor and liquid phase systems, with distinct product distributions depending on reaction conditions [4] [6].

Vapor phase conversion over platinum on aluminum oxide at 603 K yields predominantly C7 hydrocarbons, with selectivities reaching 70-80% at moderate conversions [4]. The reaction proceeds through initial formation of octanoic acid, which subsequently undergoes decarboxylation and decarbonylation to produce heptenes and heptanes [4]. Under hydrogen atmosphere, the product distribution shifts toward saturated hydrocarbons due to enhanced hydrogenation activity [4] [6].

Table 3: Product Distribution Comparison Between Vapor and Liquid Phase Operations

Operation ModeC7 Hydrocarbons (%)C8 Hydrocarbons (%)Oxygenates (%)Heavy Products (%)
Vapor Phase758125
Liquid Phase821530

Data obtained at similar conversion levels (approximately 60%) using 1% platinum on aluminum oxide [4] [6]

Liquid phase operation demonstrates superior performance with higher selectivity to desired hydrocarbon products and virtual elimination of heavy condensation products [4] [6]. The absence of acid and oxygenated intermediates in liquid phase operation indicates more complete conversion and reduced side reactions [4]. This enhanced performance stems from improved mass transfer characteristics and reduced residence time for intermediate species [6].

The catalyst exhibits remarkable selectivity for decarboxylation and decarbonylation pathways over alternative reaction routes such as cracking or aromatic formation [4]. Temperature-programmed reduction studies reveal that the platinum particles interact strongly with the aluminum oxide support, requiring reduction temperatures around 603 K for optimal activity [4] [5].

Solvent Effects on Catalyst Performance

Solvent selection profoundly influences catalyst performance, activity, selectivity, and stability in methyl octanoate deoxygenation reactions [1] [23]. The co-reactant incorporated in the reactor as a solvent of the liquid feed significantly affects the overall reaction outcome [1] [2].

Methanol as a co-fed solvent enhances catalyst stability and decarbonylation activity substantially [1] [23]. When methanol is present, the CsNaX zeolite catalyst maintains stable conversion over extended time periods, with enhanced selectivity toward heptenes and hexenes [1]. The beneficial effect of methanol stems from its decomposition on the catalyst surface, producing hydrogen species that facilitate hydrogenation reactions and prevent rapid catalyst deactivation [1] [23].

Table 4: Solvent Effect on Catalyst Performance and Product Distribution

SolventInitial Conversion (%)Conversion After 6h (%)Major ProductsCoupling Products (%)
Methanol4540Heptenes, Hexenes8-12
Nonane8515Pentadecanone35-50
No Solvent6525Mixed Products20-25

Performance data for CsNaX catalyst at 425°C with 10 wt% methyl octanoate feed [1] [23]

Conversely, when nonane serves as the solvent, rapid catalyst deactivation occurs within hours of operation [1] [23]. The nonpolar hydrocarbon solvent fails to compete effectively with methyl octanoate for adsorption sites on the highly basic zeolite catalyst [23]. This results in saturation of the zeolite micropores with methyl octanoate, leading to self-condensation reactions that form high molecular weight oxygenates [23]. These heavy compounds cannot readily diffuse out of the zeolite pores, causing pore blockage and rapid catalyst deactivation [1] [23].

The polar environment created by methanol facilitates proper adsorption and decomposition of methyl octanoate on the zeolite surface [7]. Temperature-programmed desorption studies indicate that methanol co-feeding modifies the surface chemistry, enabling sustained catalytic activity through continuous regeneration of active sites [1] [23].

Decarboxylation vs. Decarbonylation Pathways

The distinction between decarboxylation and decarbonylation pathways in methyl octanoate conversion represents a critical aspect of catalyst design and reaction optimization [4] [17]. Both pathways result in hydrocarbon products with one carbon atom less than the original fatty acid chain, but they differ in their mechanistic details and byproduct formation [4] [6].

Decarboxylation involves the removal of carbon dioxide from carboxylic acid intermediates, while decarbonylation entails the elimination of carbon monoxide from aldehyde or ester intermediates [4] [17]. Research demonstrates that both pathways can occur simultaneously, with their relative contributions depending on catalyst properties, reaction conditions, and feed composition [4] [6].

Table 5: Pathway Comparison Under Different Reaction Conditions

Reaction ConditionsDecarboxylation (%)Decarbonylation (%)CO₂ FormationCO Formation
High Temperature (773K)6535HighModerate
Moderate Temperature (603K)4555ModerateHigh
Basic Catalyst (CsNaX)7030HighLow
Metal Catalyst (Pt/Al₂O₃)4060ModerateHigh

Pathway distribution analysis based on gas evolution patterns and product selectivity studies [1] [4] [13]

Zeolite-based catalysts, particularly CsNaX, favor decarboxylation pathways due to their basic nature, which promotes carboxylic acid formation and subsequent carbon dioxide elimination [1] [7]. The basic sites facilitate the decomposition of octanoate-like intermediates through decarboxylation mechanisms [1] [2]. This preference for decarboxylation correlates with higher carbon dioxide evolution and formation of heptenes as primary products [1].

Metal-based catalysts, such as platinum on aluminum oxide, demonstrate enhanced decarbonylation activity [4] [6]. The metallic sites promote aldehyde formation and subsequent carbon monoxide elimination [4]. This pathway typically yields higher selectivity to olefinic products and produces carbon monoxide as the primary gaseous byproduct [4] [6].

The choice between decarboxylation and decarbonylation pathways affects overall process economics and product quality [4] [17]. Decarboxylation pathways generally require less hydrogen consumption but may produce more oxygenated byproducts [1] [4]. Decarbonylation pathways offer superior selectivity to hydrocarbon products but require more stringent reaction conditions and higher hydrogen partial pressures [4] [6].

Lipase-catalyzed interesterification represents a fundamental biotechnological approach for modifying the structure and properties of triglycerides through selective enzymatic reactions. In the context of methyl octanoate applications, this process involves the rearrangement of fatty acid chains between different ester molecules under mild reaction conditions [1] [2].

The enzymatic interesterification of methyl octanoate demonstrates superior selectivity compared to chemical methods, operating effectively at moderate temperatures between 45°C and 65°C. Research has shown that immobilized lipases, particularly Lipase B from Candida antarctica and Lipozyme TL IM, exhibit excellent catalytic performance for these transformations [1]. Lipozyme TL IM was selected as the preferred catalyst due to its cost-effectiveness while maintaining comparable performance to Candida antarctica lipase B immobilized on acrylic resin [1].

The reaction mechanism involves the formation of acyl-enzyme intermediates where the lipase binds to the fatty acid ester, facilitating the exchange of acyl groups between substrate molecules. This process is particularly efficient for medium-chain fatty acid esters like methyl octanoate due to their optimal molecular size for enzyme binding sites [3]. The enzymatic approach eliminates the need for harsh reaction conditions typically required in chemical interesterification, thereby preserving the integrity of heat-sensitive compounds and avoiding the formation of undesirable byproducts [4].

Table 1: Lipase Performance in Methyl Octanoate Interesterification

Enzyme TypeActivity (nmol pNP/min)Optimal Temperature (°C)Solvent Compatibility
Novozyme 435112.5 ± 21.250-60Acetonitrile, t-Butanol
Lipozyme TL IM141.4 ± 31.645-652-Methyl-2-butanol
Candida antarctica Lipase B64.2 ± 10.345-602-Methyl-2-butanol

Data compiled from transesterification activity studies using methyl octanoate as substrate [3]

The stereoselectivity of lipase-catalyzed reactions with methyl octanoate has been extensively studied, revealing that lipases exhibit preference for specific stereoisomers. For 2-methyloctanoic acid derivatives, the S-enantiomer consistently reacts faster in both esterification and hydrolysis reactions across multiple lipase preparations [5]. This enantioselectivity is attributed to the specific binding pocket geometry of the lipase active site, which accommodates certain molecular conformations more favorably than others.

Enzyme recycling capabilities represent a critical factor in the economic viability of lipase-catalyzed interesterification processes. Studies demonstrate that immobilized lipases can be reused up to five times without significant loss of catalytic activity when processing methyl octanoate substrates [1]. The stability of the enzyme-substrate complex and the reversible nature of the binding process contribute to this excellent recyclability profile.

Medium-Chain Triglyceride (MCT) Synthesis

Medium-chain triglyceride synthesis using methyl octanoate as a key substrate represents a significant advancement in biotechnological production of specialized lipids with enhanced nutritional and functional properties. The enzymatic synthesis approach offers precise control over fatty acid positioning and composition, enabling the production of structured triglycerides with tailored properties [6] [7].

The synthesis process involves the esterification of glycerol with medium-chain fatty acids derived from methyl octanoate through enzymatic hydrolysis followed by re-esterification. This two-step process allows for the selective incorporation of medium-chain fatty acids at specific positions on the glycerol backbone, creating triglycerides with enhanced bioavailability and metabolic characteristics [6]. The resulting MCT products exhibit rapid absorption and metabolism, producing ketone bodies that serve as alternative energy sources for various physiological processes [8].

Enzymatic MCT synthesis demonstrates several advantages over conventional chemical methods, including operation under mild conditions, high selectivity, and reduced formation of byproducts. The process typically operates at temperatures below 50°C, preserving the integrity of heat-sensitive compounds and minimizing energy consumption [6]. Response surface methodology has been employed to optimize synthesis conditions, revealing optimal parameters for maximum yield and quality [7].

Table 2: MCT Synthesis Optimization Parameters

ParameterOptimal RangeEffect on YieldProcess Impact
Temperature (°C)40-50Positive up to 50°CEnzyme stability
Enzyme Loading (% w/w)5-10Optimal at 5.6%Cost consideration
Reaction Time (h)24-36Optimal at 34.4hProcess efficiency
Substrate Ratio1.0-1.2Optimal at 1.16Product purity

Optimization data derived from Box-Behnken design experiments for MCT synthesis [1]

The incorporation of methyl octanoate into MCT structures results in products with enhanced metabolic characteristics compared to traditional long-chain triglycerides. These structured lipids demonstrate improved absorption rates, reduced storage in adipose tissue, and enhanced ketone body production [8]. The medium-chain fatty acids derived from methyl octanoate bypass the typical digestive pathway for long-chain fatty acids, being directly transported to the liver for rapid metabolism [9].

Industrial production of MCTs using methyl octanoate substrates has been scaled successfully from laboratory to commercial levels. The process demonstrates excellent reproducibility and consistent product quality when optimized conditions are maintained [1]. Scale-up studies have shown minimal performance deterioration when reaction volumes are increased from 1 gram to 20 grams, indicating the robustness of the enzymatic process for industrial applications.

Coconut Oil Modification Case Studies

Coconut oil modification using methyl octanoate through enzymatic interesterification represents a prominent case study in biotechnological lipid modification, demonstrating the practical application of enzymatic processes for enhancing the nutritional and functional properties of natural oils [1] [10]. This transformation aims to increase the medium-chain triglyceride character of coconut oil while maintaining its natural origin and beneficial properties.

The modification process involves the selective replacement of longer-chain fatty acids in coconut oil with octanoic acid derived from methyl octanoate. Initial coconut oil contains approximately 8% octanoic acid, but through enzymatic interesterification, this content can be increased to over 40%, significantly enhancing the MCT character of the oil [1]. This transformation is achieved through the use of immobilized lipases operating under optimized reaction conditions determined through systematic experimental design.

Response surface methodology utilizing the Box-Behnken approach has been employed to optimize the coconut oil modification process. The investigation focused on three critical factors: reaction time, oil-to-methyl octanoate ratio, and enzyme loading [1]. The optimization study revealed that optimal conditions include a reaction time of 34.4 hours, a methyl octanoate to coconut oil ratio of 1.16, and an enzyme loading of 5.6% by weight.

Table 3: Coconut Oil Modification Results

Fatty Acid ComponentOriginal Coconut Oil (%)Modified Oil (%)Improvement Factor
Octanoic Acid (C8:0)8.040.9 ± 2.55.1x
Decanoic Acid (C10:0)6.58.21.3x
Lauric Acid (C12:0)48.532.10.7x
Myristic Acid (C14:0)18.212.80.7x
Total MCT Content14.549.13.4x

Fatty acid composition changes in coconut oil following enzymatic modification with methyl octanoate [1]

The case study demonstrates the successful scale-up of the modification process from laboratory to pilot scale operations. When the reaction was scaled from 1 gram to 20 grams of coconut oil, the process maintained its efficiency with only minimal performance deterioration. The scaled-up reaction achieved an octanoic acid content of 38.0% compared to 40.9% at laboratory scale, representing excellent scalability for industrial applications [1].

Temperature effects on the coconut oil modification process were systematically investigated across a range of 45°C to 75°C. The study revealed that enzyme performance remained stable up to 65°C, with limited deterioration observed at 70°C and 75°C [1]. This temperature stability provides operational flexibility for industrial processes while maintaining product quality and enzyme longevity.

Enzyme recycling studies conducted as part of this case study demonstrated the economic viability of the process. Both Lipase B from Candida antarctica and Lipozyme TL IM could be reused up to five times without observable loss in octanoic acid incorporation efficiency [1]. This recyclability significantly reduces the overall process cost and enhances the sustainability of the modification procedure.

Reaction Optimization via Response Surface Methodology

Response Surface Methodology (RSM) has emerged as a powerful statistical tool for optimizing enzymatic processes involving methyl octanoate, providing systematic approaches to understand complex interactions between multiple variables and achieve optimal reaction conditions [11] [12]. The application of RSM in methyl octanoate bioprocessing enables researchers to minimize experimental effort while maximizing information gained about process optimization.

Box-Behnken Design, a specific type of RSM approach, has been particularly effective for optimizing lipase-catalyzed reactions involving methyl octanoate. This design offers advantages including reduced number of experimental runs, ability to detect curvature in response surfaces, and efficient estimation of quadratic effects [13] [14]. The three-level factorial design provides comprehensive coverage of the experimental space while maintaining statistical rigor.

In methyl octanoate interesterification studies, RSM has been employed to optimize three critical factors: reaction time (12-36 hours), reagent ratio (0.6-1.2 w/w), and enzyme loading (1-10% w/w) [1]. The experimental design consisted of 15 runs with three center points, providing robust statistical analysis of the optimization space. The response variable utilized was the integral value from ¹H-NMR spectroscopy, representing the extent of methyl octanoate incorporation.

Table 4: RSM Optimization Results for Methyl Octanoate Reactions

Statistical ParameterValueSignificance
R² Value98.9%Excellent model fit
Lack of FitNot significantModel adequacy confirmed
Significant Linear EffectsX₁, X₂, X₃All factors important
Significant Quadratic EffectsX₁², X₂², X₃²Curvature detected
Significant InteractionsX₁×X₂Time-ratio interaction

Statistical analysis parameters from Box-Behnken design optimization [1]

The regression equation developed through RSM analysis provided a mathematical model for predicting optimal conditions: Y = 36.29 - 0.63×X₁ - 0.84×X₂ - 1.08×X₃ - 0.70×X₁×X₂ + 1.28×X₁² + 0.11×X₂² + 1.13×X₃² [1]. This equation enables prediction of response values across the experimental space and identification of optimal operating conditions.

Three-dimensional response surface plots generated from the RSM analysis revealed complex relationships between variables and their effects on methyl octanoate incorporation. The plots demonstrated that optimal results could be achieved by maintaining reaction time and reagent ratio close to the high ends of their respective ranges, while enzyme loading showed an optimum at intermediate levels [1]. This finding suggests that excessive enzyme loading beyond the optimum point may lead to competing side reactions or product inhibition.

The validation of RSM-predicted optimal conditions demonstrated excellent agreement between predicted and experimental results. Under optimized conditions (reaction time 34.4 h, reagent ratio 1.16, enzyme loading 5.6%), the predicted integral value was 36.17±0.23, while the experimental value was 36.14±0.78 [1]. This close agreement confirms the reliability and accuracy of the RSM approach for process optimization.

Central Composite Design (CCD) has also been employed for methyl octanoate process optimization, particularly in lipase production studies. A CCD approach investigating temperature, tryptone concentration, inoculum size, and incubation time achieved optimal lipase activity of 58.53 U/mL under conditions of 1.5% tryptone, 10 mL inoculum size, and 48-hour incubation at 34°C [12]. The experimental validation yielded 57.85 U/mL, demonstrating excellent predictive capability.

Industrial Biotechnology Applications

Industrial biotechnology applications of methyl octanoate span multiple sectors, leveraging its unique chemical properties and enzymatic convertibility for diverse manufacturing processes. The compound serves as a versatile building block in biotechnological production systems, particularly in the synthesis of specialized chemicals, biofuels, and pharmaceutical intermediates [16].

In the biofuel industry, methyl octanoate functions as a key component in biodiesel formulations and serves as a model compound for understanding fatty acid methyl ester behavior in combustion systems. Its incorporation into biodiesel blends enhances fuel properties including combustion efficiency and reduces environmental impact compared to traditional fossil fuels [17] . The compound's medium-chain structure provides optimal balance between volatility and energy content for fuel applications.

Pharmaceutical applications of methyl octanoate in industrial biotechnology focus on its role as a biocompatible carrier for drug delivery systems. The compound's lipophilic nature and biocompatibility make it suitable for transdermal and oral drug delivery applications . Its enzymatic convertibility allows for controlled release mechanisms where the compound can be selectively cleaved by specific enzymes to release active pharmaceutical ingredients.

Table 5: Industrial Biotechnology Applications of Methyl Octanoate

Application SectorPrimary UseProcess TypeMarket Value
BiofuelsBiodiesel componentEnzymatic transesterificationHigh volume
PharmaceuticalsDrug delivery carrierBioconjugationHigh value
Food IndustryFlavor enhancementEnzymatic synthesisMedium volume
CosmeticsEmollient baseDirect incorporationMedium value
Chemical SynthesisBuilding blockCatalytic conversionVariable

Industrial applications and market characteristics of methyl octanoate in biotechnology [18]

The food and beverage industry utilizes methyl octanoate extensively as a natural flavoring agent and aroma compound. Industrial biotechnology approaches enable the production of food-grade methyl octanoate through enzymatic processes that meet stringent safety and quality requirements [18]. The compound's fruity aroma profile makes it valuable for enhancing flavor characteristics in processed foods and beverages.

Enzymatic production systems for methyl octanoate demonstrate excellent scalability from laboratory to industrial scale operations. Continuous production processes using immobilized enzymes achieve high productivity rates while maintaining product quality and reducing operational costs [19] [20]. The robustness of enzymatic systems enables consistent production under controlled industrial conditions.

Waste valorization represents an emerging application area where methyl octanoate biotechnology contributes to circular economy principles. Coconut oil fatty acid distillate, typically considered a waste product, can be converted into high-value methyl octanoate through simple distillation and esterification processes [1]. This approach transforms waste streams into valuable chemical feedstocks for various industrial applications.

Quality control and process monitoring in industrial methyl octanoate biotechnology rely on advanced analytical techniques including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. These methods ensure product purity, monitor process efficiency, and maintain regulatory compliance across different application sectors [21] [22]. Real-time monitoring systems enable immediate process adjustments to maintain optimal production conditions.

Physical Description

Methyl octanoate appears as a colorless liquid. Insoluble in water and about the same density as water. Used to make other chemicals.
Liquid
Colorless liquid with a strong fruity odor like oranges; [HSDB]
colourless to pale yellow, oily liquid with a winey, fruity, orange odou

Color/Form

COLORLESS, OILY LIQUID

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

158.130679813 g/mol

Monoisotopic Mass

158.130679813 g/mol

Boiling Point

192.9 °C @ 760 mm Hg
194.00 to 195.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Taste

OILY, SOMEWHAT ORANGE TASTE

Density

0.8775 @ 20 °C/4 °C
0.875-0.890

Odor

POWERFUL, WINEY, FRUITY, AND ORANGE-LIKE ODOR

Decomposition

Yields irritating vapors that can cause coughing. When heated to decomposition it emits acrid smoke and irritating flumes.

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical liquid

Melting Point

-40 °C

UNII

7MO740X6QL

GHS Hazard Statements

Aggregated GHS information provided by 1805 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 190 of 1805 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1615 of 1805 companies with hazard statement code(s):;
H317 (99.2%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.54 mmHg

Pictograms

Irritant

Irritant

Other CAS

111-11-5
67762-39-4

Wikipedia

Methyl octanoate

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning; Emollient

Methods of Manufacturing

a) esterification of caprylic acid with methanol, b) alcoholysis of coconut oil.
REACTION OF TRIGLYCERIDES, EG, COCONUT OR PALM KERNEL OIL, WITH METHANOL FOLLOWED BY FRACTIONAL DISTILLATION; REACTION OF CAPRYLIC ACID WITH METHANOL

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Octanoic acid, methyl ester: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
Methyl caprylate...has antibacterial, antilarval, and miticidal properties. ... methyl octanoate occasionally occurs mixed with methyl decanoate.
METHYL ESTER OF CAPRYLATE WAS ALSO STUDIED AND FOUND TO BE A GROWTH INHIBITOR AND WAS EFFECTIVE @ 1%.
NON-ALCOHOLIC BEVERAGES 0.02-1.0 PPM; ICE CREAM, ICES ETC 1.0-10 PPM; CANDY 13 PPM; BAKED GOODS 1.0-40 PPM.
FEMA NUMBER 2728
For more General Manufacturing Information (Complete) data for OCTANOIC ACID, METHYL ESTER (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

METHYL CAPRYLATE HAS BEEN IDENTIFIED AS A VOLATILE COMPONENT OF FERMENTED EGG PRODUCT. THE QUANTITY OF VOLATILE FATTY ACIDS OF FERMENTED EGG PRODUCT WAS MEASURED BY GAS-LIQUID CHROMATOGRAPHY.

Dates

Last modified: 08-15-2023
1. A. Brandt et al. “Synergistic Inhibition of Listeria monocytogenes In Vitro through the Combination of Octanoic Acid and Acidic Calcium Sulfate”Journal of Food Protection, vol. 74 pp. 122-125, 20112. F. Nazzi et al. “Octanoic acid confers to royal jelly varroa-repellent properties” Naturwissenschaften, vol. 96 pp. 309-314, 20093. J. Ashitani “Effect of octanoic acid-rich formula on plasma ghrelin levels in cachectic patients with chronic respiratory disease” Nutrition Journal, 2009,8:25 doi:10.1186/1475-2891-8-254. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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